molecular formula C14H17NO5 B6598404 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid CAS No. 37466-27-6

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid

Cat. No.: B6598404
CAS No.: 37466-27-6
M. Wt: 279.29 g/mol
InChI Key: PBGJHSWVMOGUOT-NSHDSACASA-N
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Description

4-{[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}butanoic acid is a chiral organic compound featuring a butanoic acid backbone substituted at the C4 position with a carbamoyl group. The carbamoyl moiety is further linked to a (1S)-configured 1-carboxy-2-phenylethyl chain, introducing a phenyl ring and an additional carboxylic acid group.

Properties

IUPAC Name

5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(7-4-8-13(17)18)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJHSWVMOGUOT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741409
Record name N-(4-Carboxybutanoyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-27-6
Record name N-(4-Carboxybutanoyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-BINAP Catalyzed Addition

The reaction employs bis(norbornadiene)rhodium(I) tetrafluoroborate and (R)-BINAP ligand to facilitate enantioselective addition of (4-bromophenyl)boronic acid to ethyl crotonate. Key parameters include:

ParameterValueRole in Synthesis
Catalyst loading1 mol% RhEnables asymmetric induction
Ligand(R)-BINAP (1 mol%)Chirality transfer
Solvent1,4-DioxaneOptimizes reaction homogeneity
Temperature23–50°CBalances kinetics/selectivity

This method yields ethyl (3S)-3-(4-bromophenyl)butanoate with 88% enantiomeric excess (ee), which can be adapted for installing aryl or alkyl groups at the β-position of butanoate precursors.

Carbamoyl Group Installation via Amide Coupling

The carbamoyl moiety is introduced through peptide-bond formation between the butanoic acid derivative and (1S)-1-carboxy-2-phenylethylamine, a phenylalanine analogue.

Coupling Reagent Selection

Patent US10544189B2 highlights the use of TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) for activating carboxylic acids. A typical protocol involves:

  • Activation : Mix 4-carboxybutanoic acid (1.0 equiv) with TBTU (1.1 equiv) in DMF.

  • Amine Addition : Introduce (1S)-1-carboxy-2-phenylethylamine (1.05 equiv) and triethylamine (2.0 equiv).

  • Reaction Monitoring : Track conversion via TLC (10% MeOH/CH₂Cl₂; Rf = 0.4–0.5).

This method achieves >95% coupling efficiency while preserving stereochemical integrity.

Hydrolysis of Protective Groups

The ethyl ester intermediate requires hydrolysis to reveal the terminal carboxylic acid. The Organic Syntheses procedure employs NaOH/MeOH (1:1 v/v) at 50°C for 1 h, followed by acidification with HCl to pH 1–2. Critical considerations include:

  • Solvent System : Methanol/water prevents ester reformation.

  • Temperature Control : Exothermic hydrolysis necessitates cooling to 10°C during acidification.

  • Crystallization : Final purification via heptane recrystallization yields 99% pure product.

Stereochemical Verification

The (1S) configuration of the phenylethyl moiety is confirmed through chiral derivatization. A modified Prelog method involves:

  • Diastereomer Formation : React the acid with (S)-phenylglycinol using EDC/HOBt.

  • Crystallization : Isolate diastereomers from ethyl acetate/hexanes.

  • X-ray Diffraction : Resolve absolute configuration, as validated for analogous compounds.

Industrial-Scale Considerations

Cost-Effective Ligand Recovery

Rhodium-BINAP catalysts are recycled via aqueous/organic biphasic extraction, reducing metal leaching to <0.1 ppm.

Environmental Impact Mitigation

  • Solvent Recovery : 1,4-Dioxane is distilled (bp 101°C) and reused.

  • Waste Streams : Brominated byproducts are treated with activated carbon filtration.

Analytical Characterization

TechniqueKey DataPurpose
HPLC (Chiralpak AD-H) tR = 12.3 min (S), 14.1 min (R)Enantiopurity assessment
HRMS (ESI+) [M+H]+ calcd. 334.1423, found 334.1421Molecular formula confirmation
¹H NMR (500 MHz, DMSO-d6) δ 7.25–7.15 (m, 5H, Ph), 3.12 (q, J=6.5 Hz, CH₂)Structural elucidation

Chemical Reactions Analysis

Types of Reactions

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as substituted butanoic acids, carbamoyl linkages, or aromatic/alkyl substituents.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
4-{[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}butanoic acid C₁₄H₁₆N₂O₅* Phenyl, carbamoyl Carboxylic acid (×2), amide ~300 (estimated)
(2S)-2-Amino-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid C₈H₁₂N₂O₅ Ethyl, carbamoyl Carboxylic acid, amide, amino ~232 (estimated)
4-(1-Adamantyl)butanoic acid C₁₄H₂₂O₂ Adamantyl Carboxylic acid 222.32
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid derivatives Varies Aryl, sulfanyl, oxo Carboxylic acid, thioether, ketone Varies

*Estimated formula based on structural analysis.

Key Comparative Insights

Phenyl vs. Ethyl Substituents
  • Target Compound : The phenyl group enhances hydrophobicity and may improve membrane permeability compared to the ethyl-substituted analog . The aromatic ring also enables π-π interactions in biological targets.
  • The additional amino group introduces basicity, altering charge distribution .
Adamantyl vs. Phenyl Substituents
  • 4-(1-Adamantyl)butanoic Acid: The adamantyl group is highly rigid and hydrophobic, favoring interactions with lipid-rich environments or protein pockets. Its molecular weight (222.32 g/mol) is lower than the target compound’s, but its three-dimensional structure may limit conformational flexibility .
Sulfanyl and Oxo Derivatives
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids: The sulfanyl group introduces sulfur-based hydrogen bonding and redox activity, while the oxo (ketone) group increases polarity. These features contrast with the target compound’s amide and carboxylic acid-dominated reactivity .
Stereochemical Considerations

The (1S) configuration in the target compound’s carboxy-phenylethyl chain is critical for chiral recognition in biological systems. Analogs lacking stereochemical specificity (e.g., adamantyl derivative ) may exhibit broader but less selective interactions.

Implications of Structural Differences

  • Solubility: The phenyl and adamantyl groups reduce aqueous solubility compared to ethyl or amino-substituted analogs.
  • Bioactivity : The dual carboxylic acids in the target compound may mimic natural substrates (e.g., aspartic acid derivatives), while sulfanyl/oxo analogs could target cysteine proteases or kinases .
  • Synthetic Complexity : The carbamoyl linkage and chiral centers in the target compound necessitate advanced synthesis and purification techniques, as reflected in methodologies using SHELX and WinGX for crystallographic analysis .

Biological Activity

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid is an organic compound classified as an n-acyl amine, featuring a complex structure that includes a butanoic acid backbone, a carboxylic acid group, and an amide linkage to a phenylethyl group. Its molecular formula is C23H29N2O7P, with a molecular weight of approximately 476.46 g/mol. This compound's unique structure positions it as a significant subject of interest in pharmaceutical research due to its potential biological activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C1 CC C C C1 C C H C O O NC O CCCC O O\text{C1 CC C C C1 C C H C O O NC O CCCC O O}

Key Features

  • Functional Groups : Carboxylic acid, amide, and phenyl groups.
  • Reactivity : Exhibits various chemical reactions including oxidation, reduction, and substitution.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities. These activities are primarily attributed to its interactions with specific biological targets, potentially influencing metabolic pathways and enzyme functions.

The compound may act as an inhibitor or modulator of certain enzymes or receptors. Preliminary studies suggest that it could interact with:

  • Enzymes : Inhibiting their activity through binding at active sites.
  • Receptors : Triggering signaling pathways that lead to various biological effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
(4S)-4-amino-4-[({[(1S)-1-carboxy-2-phenylethyl]carbamoyl}methyl)carbamoyl]butanoic acidC16H21N3O6Contains additional amino groups
(2S)-2-amino-4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acidC16H21N3O6Similar backbone with different amino positioning
N-acetyl-L-tyrosineC11H13NO3Simpler structure with potential neuroprotective properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been implicated in modulating the activity of enzymes related to amino acid metabolism.
  • Cellular Studies :
    • In vitro studies demonstrated that the compound can affect cell viability and proliferation in certain cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival.
  • Therapeutic Applications :
    • The compound is being explored for its potential use in developing anti-cancer therapeutics due to its ability to inhibit tumor growth in preclinical models.

Q & A

Q. What analytical techniques detect degradation products under accelerated stability conditions?

  • Methodology :
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂).
  • LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and propose degradation pathways .

Key Considerations for Data Interpretation

  • Contradictions in bioactivity data : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic assays) and consider off-target effects .
  • Theoretical frameworks : Align experimental design with hypotheses derived from quantum mechanics/molecular mechanics (QM/MM) or SAR models to ensure academic rigor .

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